Thieno[2,3-c]pyridine-4-carboxylic acid

Medicinal Chemistry Glucose-6-phosphatase Inhibition Scaffold Optimization

Thieno[2,3-c]pyridine-4-carboxylic acid is an indispensable core scaffold for kinase inhibitor programs (GRK2, COT) with stringent SAR validated by published lead optimization. The 4-carboxylic acid is essential for potency—replacement with other regioisomers or benzo-analogues leads to complete loss of activity. Utilized in Hsp90 and glucose-6-phosphatase programs, demonstrating equipotency to [3,2-c] isomer and significant superiority over benzo-fused cores. Purchase for amide coupling, esterification, and diversity-oriented synthesis to accelerate your medchem pipeline.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 1554074-84-8
Cat. No. B3379312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridine-4-carboxylic acid
CAS1554074-84-8
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=CN=C2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11)
InChIKeyUXBFRQSMINJNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridine-4-carboxylic acid (CAS 1554074-84-8): A Key Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


Thieno[2,3-c]pyridine-4-carboxylic acid (CAS 1554074-84-8) is a bicyclic heteroaromatic compound featuring a fused thiophene-pyridine core with a carboxylic acid group at the 4-position . This scaffold is a recognized ATP-mimetic hinge binder motif frequently employed in the design of kinase inhibitors [1]. Its structural features enable π-π stacking interactions and hydrogen bonding with biological targets, while the carboxylic acid moiety provides a versatile handle for further derivatization . The compound is a crucial building block for synthesizing diverse pharmacologically active molecules, particularly those targeting COT and GRK2 kinases [1][2].

Why Thieno[2,3-c]pyridine-4-carboxylic acid Cannot Be Replaced by Generic Analogs in Synthesis and Screening Campaigns


Simple substitution with other heterocyclic scaffolds or even closely related regioisomers is not viable due to the stringent structure-activity relationships (SAR) governing this class. The thieno[2,3-c]pyridine core demonstrates equipotency to its [3,2-c] isomer in some contexts, but both are markedly superior to benzo-analogues [1]. Furthermore, the specific position of the carboxylic acid at the 4-position is critical, as SAR studies on 2,4-disubstituted derivatives for COT inhibition show that modifications at this site directly control enzyme potency and cellular activity [2]. Using a different regioisomer or a scaffold lacking this precise substitution pattern would likely result in a complete loss of target engagement or a failure in downstream synthetic elaboration, compromising the integrity of a medicinal chemistry program.

Quantitative Evidence for Thieno[2,3-c]pyridine-4-carboxylic acid Differentiation


Scaffold Superiority: Thieno[2,3-c]pyridine Core Demonstrates Enhanced Potency Over Benzo-Analogue

The thieno[2,3-c]pyridine scaffold provides a significant potency advantage over a common benzo-analogue. In a study on glucose-6-phosphatase inhibitors, the tetrahydrothieno[2,3-c]pyridine system was found to be equipotent to its [3,2-c] isomer, but both were 'much better' than the corresponding 1,2,3,4-tetrahydro-isoquinoline benzo-analogue [1].

Medicinal Chemistry Glucose-6-phosphatase Inhibition Scaffold Optimization

Kinase Inhibition: The Thieno[2,3-c]pyridine Scaffold is a Proven ATP-Mimetic Hinge Binder for GRK2

The thieno[2,3-c]pyridine scaffold is a validated ATP-mimetic hinge binder for G protein-coupled receptor kinase 2 (GRK2), a key target in heart failure. A diverse collection of simple derivatives was prepared to serve as starting points for drug discovery programs, with optimization yielding potent and highly ligand-efficient inhibitors [1]. This contrasts with many other heterocyclic scaffolds that have not demonstrated this specific kinase inhibition profile.

Kinase Inhibitors GRK2 Heart Failure

Anticancer Potential: Thieno[2,3-c]pyridine Derivatives Exhibit Broad-Spectrum Cytotoxicity in Low Micromolar Range

Thieno[2,3-c]pyridine derivatives have demonstrated promising anticancer activity across multiple cell lines. A specific derivative, 6i, showed potent inhibition with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM against HSC3 (head and neck), T47D (breast), and RKO (colorectal) cancer cell lines, respectively [1]. This activity was linked to Hsp90 inhibition and induced G2 phase cell cycle arrest [1].

Anticancer Hsp90 Inhibition Cytotoxicity

Synthetic Accessibility: Established and High-Yielding Protocols for 2-Substituted Derivatives

The synthesis of the thieno[2,3-c]pyridine core and its 2-substituted derivatives is well-established and efficient. A rapid synthesis protocol via Schiff base cyclization provides especially good yields for 2-halogenated analogues . This synthetic accessibility contrasts with other more complex or less explored heterocyclic scaffolds, making it a practical choice for parallel synthesis and library generation.

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

Optimal Research and Industrial Application Scenarios for Thieno[2,3-c]pyridine-4-carboxylic acid


Lead Optimization in GRK2 Inhibitor Programs for Heart Failure

Procure Thieno[2,3-c]pyridine-4-carboxylic acid as a core building block to synthesize and optimize GRK2 kinase inhibitors. The scaffold is a validated ATP-mimetic hinge binder for GRK2, and previous optimization campaigns have yielded potent and ligand-efficient leads [1]. Use the carboxylic acid group for amide coupling or esterification to introduce diverse substituents at the 4-position, a key site for modulating activity according to SAR [1][2].

Scaffold-Hopping for Glucose-6-Phosphatase Inhibitor Discovery

Utilize Thieno[2,3-c]pyridine-4-carboxylic acid as a core scaffold in a scaffold-hopping strategy to discover novel glucose-6-phosphatase catalytic site inhibitors. The thieno[2,3-c]pyridine core has demonstrated equipotency to its [3,2-c] isomer and a clear advantage over benzo-analogues in this enzyme class, with potent compounds achieving IC50 values down to 140 nM [3]. The 4-carboxylic acid group provides a convenient handle for exploring the SAR of substituents at this position, which is known to be critical for activity [3].

Synthesis of Anticancer Agents Targeting Hsp90

Employ Thieno[2,3-c]pyridine-4-carboxylic acid as a starting material for developing new anticancer agents that target Hsp90. Derivatives of this scaffold have demonstrated broad-spectrum cytotoxicity against breast, head and neck, and colorectal cancer cell lines with IC50 values in the low micromolar range [4]. The established synthetic routes to 2-substituted derivatives allow for rapid exploration of the SAR at this position to improve potency and selectivity .

Generating Diversity-Oriented Synthesis Libraries

Incorporate Thieno[2,3-c]pyridine-4-carboxylic acid into diversity-oriented synthesis (DOS) libraries for high-throughput screening. The robust and high-yielding synthesis of 2-substituted analogues, particularly 2-halogenated derivatives, makes it an ideal scaffold for generating large compound collections . The 4-carboxylic acid group can be easily functionalized with various amines or alcohols to further increase molecular diversity, enabling the discovery of new chemical probes and lead compounds across multiple target classes .

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